N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide is a complex organic compound that features a furan ring, a hydrazine group, and a cyclohexane carboxamide moiety
Preparation Methods
The synthesis of N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the reaction of furan-2-carboxylic acid with hydrazine to form furan-2-carbonyl hydrazine. This intermediate is then reacted with 4-isocyanatobenzoyl chloride to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The hydrazine group can be reduced to form corresponding amines using reducing agents such as sodium borohydride.
Scientific Research Applications
N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]sulfonyl}phenyl)acetamide: This compound has a sulfonyl group instead of a carbonyl group, which can lead to different chemical reactivity and biological activity.
N-(4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)propanamide: This compound features a piperazine ring, which can affect its pharmacological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-[(furan-2-carbonylamino)carbamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H21N3O4/c23-17(13-5-2-1-3-6-13)20-15-10-8-14(9-11-15)18(24)21-22-19(25)16-7-4-12-26-16/h4,7-13H,1-3,5-6H2,(H,20,23)(H,21,24)(H,22,25) |
InChI Key |
VZNCNCWOCRCHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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